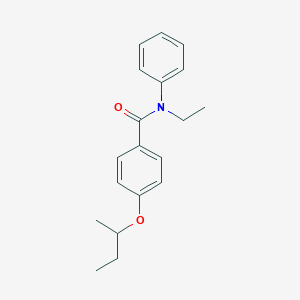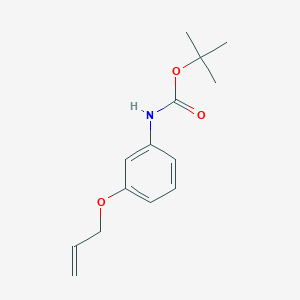![molecular formula C18H18N2O4 B250465 Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate, commonly known as MPB, is a synthetic compound used in scientific research. MPB is a member of the carbamate family and is structurally similar to the local anesthetic procaine. MPB has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
The exact mechanism of action of MPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. MPB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, MPB has also been shown to have anti-inflammatory properties. MPB has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using MPB in scientific research is that it is a synthetic compound, which means that it can be easily produced in large quantities. MPB is also stable and has a long shelf life, which makes it ideal for use in lab experiments. One limitation of using MPB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on MPB. One area of research is in the development of new drugs based on the structure of MPB. Another area of research is in the study of the mechanism of action of MPB, which could lead to a better understanding of its potential uses in the treatment of various diseases. Additionally, research could be done to explore the potential use of MPB in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
MPB can be synthesized using a multistep process that involves the reaction of 4-aminobenzoic acid with propanoyl chloride to form 4-propanoylamino benzoic acid. This is then reacted with 3-aminophenyl carbamate to form MPB.
Scientific Research Applications
MPB has been found to have a variety of potential applications in scientific research. One area of research where MPB has been studied is in the field of neuroscience. MPB has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 4-[[3-(propanoylamino)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-14-5-4-6-15(11-14)20-17(22)12-7-9-13(10-8-12)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
DVSMHXLMOYMUHJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)
![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)



![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)
